molecular formula C12H17NO2 B8578759 N-carboxyethyl-amphetamine CAS No. 128013-73-0

N-carboxyethyl-amphetamine

Número de catálogo: B8578759
Número CAS: 128013-73-0
Peso molecular: 207.27 g/mol
Clave InChI: SPZSYNHDKYXHDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-carboxyethyl-amphetamine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Carboxyethyl-amphetamine, like other amphetamines, acts primarily as a central nervous system stimulant. Its pharmacological profile suggests several potential therapeutic applications:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Amphetamines are widely used in the treatment of ADHD. This compound may exhibit similar properties due to its structural similarity to established ADHD medications such as Adderall and Vyvanse .
  • Narcolepsy : The stimulant effects of this compound could also be beneficial for treating narcolepsy, a condition characterized by excessive daytime sleepiness .
  • Cognitive Enhancement : There is ongoing research into the use of amphetamines for cognitive enhancement, particularly in populations requiring increased focus and attention .

Toxicological Studies

Recent studies have highlighted the importance of understanding the metabolism and toxicity of amphetamine derivatives, including this compound:

  • Metabolism : Research indicates that similar compounds undergo significant metabolic processes involving cytochrome P450 enzymes, which can affect their pharmacokinetics and potential toxicity . Understanding these pathways is crucial for assessing the safety and efficacy of this compound in clinical settings.
  • Toxicological Analysis : Case studies on amphetamine toxicity provide insights into the risks associated with misuse. For instance, a retrospective analysis of 127 cases revealed common symptoms such as agitation and hallucinations, emphasizing the need for careful monitoring of patients prescribed stimulant medications .

Synthesis and Derivatization

The synthesis of this compound involves various chemical processes aimed at enhancing yield and purity while minimizing racemization. Recent patents describe methods that achieve high yields (>90%) and selectivity in producing amphetamine derivatives without significant stereochemical alteration .

Synthesis Method Yield (%) Racemization (%) Notes
Alkyl Phosphonic Acid Anhydrides>90%<0.5%Non-toxic coupling agents used
Traditional MethodsVariesHigher ratesLess efficient

Clinical Case Studies

Several clinical studies have examined the effects and safety profiles of amphetamine derivatives, providing valuable insights into the practical applications of compounds like this compound:

  • A study focusing on the effects of similar substances on plasma concentrations demonstrated significant variability among users, highlighting the importance of individualized dosing regimens .
  • Another research effort analyzed the outcomes of patients treated with amphetamines for ADHD, noting improvements in attention and behavior alongside potential side effects such as insomnia and increased heart rate .

Propiedades

Número CAS

128013-73-0

Fórmula molecular

C12H17NO2

Peso molecular

207.27 g/mol

Nombre IUPAC

3-(1-phenylpropan-2-ylamino)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-10(13-8-7-12(14)15)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3,(H,14,15)

Clave InChI

SPZSYNHDKYXHDI-UHFFFAOYSA-N

SMILES canónico

CC(CC1=CC=CC=C1)NCCC(=O)O

Origen del producto

United States

Synthesis routes and methods

Procedure details

Phenylacetone (100 mg, 0.745 mmol) was dissolved in anhydrous methanol (2.0 ml). Beta-alanine (398 mg, 4.47 mmol) was added, followed by sodium cyanoborohydride (94 mg, 1.49 mmol). After 18 hours of stirring under nitrogen, the reaction mixture was filtered, and the filtrate solvent was removed in vacuo. The resulting crude material was purified on four 1.0 millimeter C18 reverse-phase preparative thin layer chromatography plates eluted with H2O/methanol/acetic acid (40/60/0.4). The material obtained was dissolved in ethyl acetate (20 ml) and was extracted with 1.0M sodium bicarbonate (3×20 ml). The aqueous extracts were combined, the pH was adjusted to 4 with 1.0M hydrochloric acid, and the solvent was removed in vacuo. The resulting crystalline solid was then triturated twice with 50-milliliter portions of ethyl acetate and filtered. The filtrates were combined, and the solvent was removed in vacuo to yield 93 milligrams of N-carboxyethyl-amphetamine.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.